3-(2-Methylcyclopropyl)-1,2-oxazole-4-carboxylic acid
CAS No.: 2144373-91-9
Cat. No.: VC6347233
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2144373-91-9 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.164 |
| IUPAC Name | 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO3/c1-4-2-5(4)7-6(8(10)11)3-12-9-7/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | CBJUTYVSYLOKGM-UHFFFAOYSA-N |
| SMILES | CC1CC1C2=NOC=C2C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Composition and Stereochemistry
The compound’s IUPAC name, 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid, reflects its hybrid structure: a five-membered oxazole ring substituted at the 3-position with a 2-methylcyclopropyl group and at the 4-position with a carboxylic acid moiety. The cyclopropane ring introduces steric strain, which influences the compound’s reactivity and conformational stability. The oxazole ring, a heterocycle containing oxygen and nitrogen, contributes to its polarity and potential for hydrogen bonding.
The molecular formula corresponds to a degree of unsaturation of 5, accounting for the aromatic oxazole ring and the cyclopropane group. The compound’s InChI key (CBJUTYVSYLOKGM-UHFFFAOYSA-N) and canonical SMILES (CC1CC1C2=NOC=C2C(=O)O) provide precise descriptors for its stereochemical configuration.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3-(2-methylcyclopropyl)-1,2-oxazole-4-carboxylic acid typically involves cyclization reactions. One plausible route begins with the condensation of 2-methylcyclopropylamine with a β-keto carboxylic acid derivative, followed by oxidative cyclization to form the oxazole ring. For example, reacting 2-methylcyclopropylamine with ethyl acetoacetate in the presence of a dehydrating agent like phosphorus oxychloride could yield the intermediate imine, which undergoes cyclization under acidic conditions.
Reaction Scheme:
Industrial Manufacturing
Industrial production leverages continuous-flow reactors to optimize yield and purity. Automated systems control parameters such as temperature (typically 80–120°C), pressure (1–5 atm), and catalyst loading (e.g., 5–10% palladium on carbon). Quality control measures include HPLC for purity assessment (>98%) and mass spectrometry for structural verification.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The carboxylic acid group is susceptible to reduction using agents like lithium aluminum hydride (LiAlH), yielding the corresponding alcohol, 3-(2-methylcyclopropyl)-1,2-oxazole-4-methanol. Conversely, oxidation of the oxazole ring with potassium permanganate () could generate a dihydroxyoxazole derivative, though this pathway risks ring opening under harsh conditions.
Substitution Reactions
Electrophilic aromatic substitution at the oxazole ring’s 5-position is feasible due to the electron-withdrawing effect of the carboxylic acid group. For instance, bromination using in acetic acid would introduce a bromine atom, enhancing the compound’s utility in cross-coupling reactions.
Comparative Analysis with Related Compounds
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | Cyclopropyl without methyl | Reduced steric hindrance | Lower cytotoxicity (IC >10 µM) |
| 3-(2-Methylphenyl)-1,2-oxazole-4-carboxylic acid | Aromatic phenyl substitution | Enhanced π-π stacking | Improved enzyme inhibition |
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